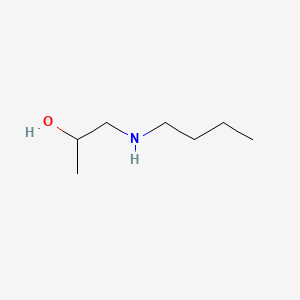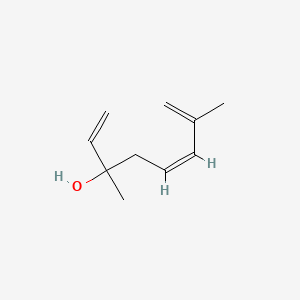
(Z)-(1)-3,7-Dimethylocta-1,5,7-trien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-(+/-)-3,7-Dimethylocta-1,5,7-trien-3-ol is an organic compound with a unique structure characterized by multiple double bonds and a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(+/-)-3,7-Dimethylocta-1,5,7-trien-3-ol typically involves the use of specific reagents and catalysts to achieve the desired configuration and purity. One common method involves the use of Grignard reagents, which react with suitable precursors under controlled conditions to form the target compound. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of (Z)-(+/-)-3,7-Dimethylocta-1,5,7-trien-3-ol may involve large-scale chemical reactors and continuous flow processes. These methods ensure high yield and purity while maintaining cost-effectiveness. The use of advanced purification techniques, such as distillation and chromatography, is also common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-(+/-)-3,7-Dimethylocta-1,5,7-trien-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The hydroxyl group in (Z)-(+/-)-3,7-Dimethylocta-1,5,7-trien-3-ol can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, and substituted alcohols, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
(Z)-(+/-)-3,7-Dimethylocta-1,5,7-trien-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (Z)-(+/-)-3,7-Dimethylocta-1,5,7-trien-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bonds play a crucial role in its reactivity and biological activity. The compound may act by modulating enzyme activity or interacting with cellular receptors, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Dimethylocta-1,5,7-trien-3-ol: A similar compound with a different stereochemistry.
3,7-Dimethylocta-1,5-dien-3-ol: Lacks one of the double bonds present in (Z)-(+/-)-3,7-Dimethylocta-1,5,7-trien-3-ol.
3,7-Dimethylocta-1,5,7-trien-2-ol: Has a hydroxyl group at a different position.
Uniqueness
(Z)-(+/-)-3,7-Dimethylocta-1,5,7-trien-3-ol is unique due to its specific stereochemistry and the presence of multiple double bonds, which contribute to its distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
54831-37-7 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(5Z)-3,7-dimethylocta-1,5,7-trien-3-ol |
InChI |
InChI=1S/C10H16O/c1-5-10(4,11)8-6-7-9(2)3/h5-7,11H,1-2,8H2,3-4H3/b7-6- |
Clé InChI |
ZJIQIJIQBTVTDY-SREVYHEPSA-N |
SMILES isomérique |
CC(=C)/C=C\CC(C)(C=C)O |
SMILES canonique |
CC(=C)C=CCC(C)(C=C)O |
Point d'ébullition |
62.00 °C. @ 4.50 mm Hg |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


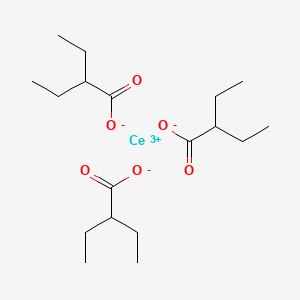

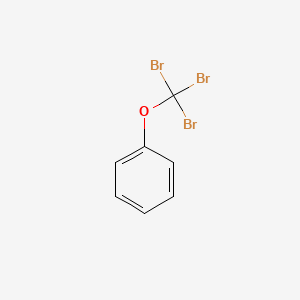
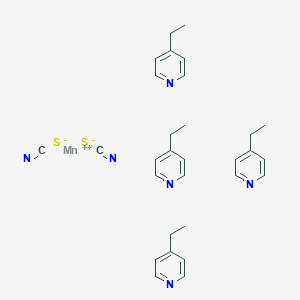
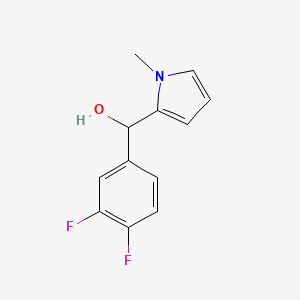
![Benzamide, 4-[[6-chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl]oxy]-N-phenyl-](/img/structure/B12655320.png)
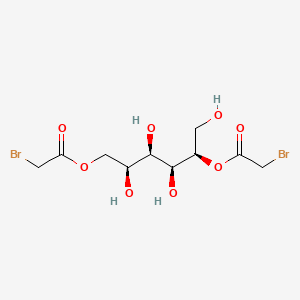

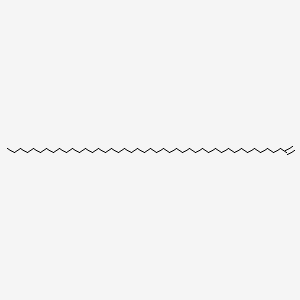
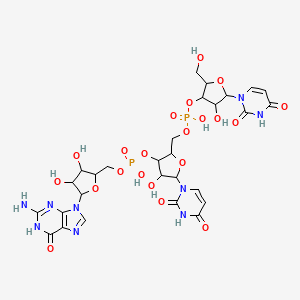
![ethyl N-[bis[(ethoxycarbonylamino)carbamothioylamino]phosphorylcarbamothioylamino]carbamate](/img/structure/B12655348.png)
